molecular formula C21H20N6O2 B2872648 (3-methoxy-2-methyl-2H-indazol-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034425-56-2

(3-methoxy-2-methyl-2H-indazol-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No. B2872648
CAS RN: 2034425-56-2
M. Wt: 388.431
InChI Key: LRZWQKYLWPIDLJ-UHFFFAOYSA-N
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Description

Indazole is a heterocyclic compound that consists of a benzene ring fused to a pyrazole ring . It’s a core structure in many pharmaceutical drugs due to its wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Triazole, another component of the compound, is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms. It’s also found in many pharmaceutical drugs and shows a broad range of biological activities .


Synthesis Analysis

The synthesis of indazoles has been a subject of research for many years. Recent strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent . As for triazoles, they can be synthesized through various methods, including the classic azide-alkyne Huisgen cycloaddition .


Molecular Structure Analysis

The molecular structure of indazoles and triazoles involves multiple nitrogen atoms, which can participate in various chemical reactions. They also contain aromatic rings, contributing to their stability .


Chemical Reactions Analysis

Indazoles and triazoles can undergo a variety of chemical reactions due to the presence of multiple reactive sites. For instance, the nitrogen atoms in the rings can act as nucleophiles in reactions with electrophiles .


Physical And Chemical Properties Analysis

Indazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of a specific indazole or triazole derivative would depend on its exact structure.

Scientific Research Applications

Anticancer Activity

Indazole derivatives have been utilized in the development of several medicinal scaffolds that demonstrate anticancer activities . For example, a series of new 3-amino-N-phenyl-1H-indazole-1-carboxamides were synthesized and evaluated for their in vitro antineoplastic activity against 60 clinically isolated human cancer cell lines .

Antiviral Activity

1,2,3-Triazoles have found broad applications in drug discovery, including antiviral drugs . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Antibacterial Activity

The derivatives of 1,2,3-triazole show different biological activities such as antibacterial and antimycobacterial activities .

Anti-inflammatory Activity

Indole derivatives possess anti-inflammatory activities . This could potentially be an area of application for the compound .

Antioxidant Activity

Indole derivatives also exhibit antioxidant activities , which could be beneficial in the treatment of diseases caused by oxidative stress.

Antidiabetic Activity

Indole derivatives have been reported to possess antidiabetic activities , suggesting potential use in the treatment of diabetes.

Antimalarial Activity

Indole derivatives have been found to possess antimalarial activities , indicating potential use in the treatment of malaria.

Anticholinesterase Activities

Indole derivatives have been reported to possess anticholinesterase activities , which could be beneficial in the treatment of Alzheimer’s disease.

Safety and Hazards

The safety and hazards associated with indazoles and triazoles depend on their specific structures. Some derivatives have been used safely in pharmaceutical drugs, but others may have toxic effects. Therefore, it’s important to evaluate the safety and potential hazards of a specific compound through rigorous testing .

Future Directions

Given the wide range of biological activities exhibited by indazoles and triazoles, there’s significant interest in developing new derivatives with improved properties. Future research will likely focus on designing and synthesizing novel indazole and triazole derivatives, and evaluating their biological activities .

properties

IUPAC Name

(3-methoxy-2-methylindazol-6-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c1-25-21(29-2)17-9-8-15(10-18(17)23-25)20(28)26-11-16(12-26)27-13-19(22-24-27)14-6-4-3-5-7-14/h3-10,13,16H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZWQKYLWPIDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-methoxy-2-methyl-2H-indazol-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

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